molecular formula C9H13ClN2O2 B2830480 2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide CAS No. 2411279-91-7

2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B2830480
CAS No.: 2411279-91-7
M. Wt: 216.67
InChI Key: OJQKMAZYENIPRX-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a cyanocyclobutyl group, and a hydroxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide typically involves multiple steps:

    Formation of the cyanocyclobutyl group:

    Attachment of the hydroxyethyl group: This step may involve the reaction of an appropriate hydroxyethyl precursor with the intermediate compound.

    Formation of the acetamide backbone:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies or as a building block for bioactive compounds.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-cyanocyclopropyl)-N-(2-hydroxyethyl)acetamide
  • 2-Chloro-N-(1-cyanocyclopentyl)-N-(2-hydroxyethyl)acetamide
  • 2-Chloro-N-(1-cyanocyclohexyl)-N-(2-hydroxyethyl)acetamide

Uniqueness

2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide is unique due to the specific size and strain of the cyclobutyl ring, which can influence its reactivity and interactions compared to other cycloalkyl derivatives.

Properties

IUPAC Name

2-chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c10-6-8(14)12(4-5-13)9(7-11)2-1-3-9/h13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQKMAZYENIPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)N(CCO)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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